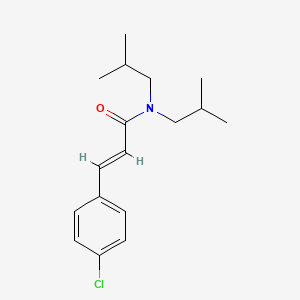

3-(4-chlorophenyl)-N,N-diisobutylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

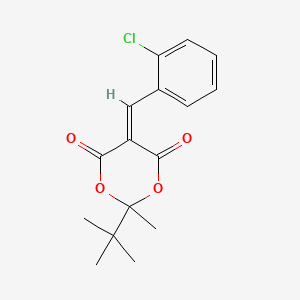

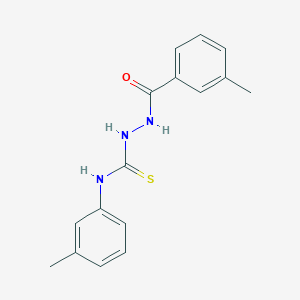

The synthesis of compounds closely related to 3-(4-chlorophenyl)-N,N-diisobutylacrylamide involves complex chemical reactions, highlighting the intricacy of obtaining specific chemical structures. For instance, Sagar et al. (2018) describe the synthesis and structures of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, showcasing the diversity in molecular arrangements through various synthesis pathways (Sagar, Yathirajan, Rathore, & Glidewell, 2018). These methodologies offer a foundation for the synthesis of specific chlorophenyl compounds, highlighting the importance of precise chemical reactions in achieving desired molecular structures.

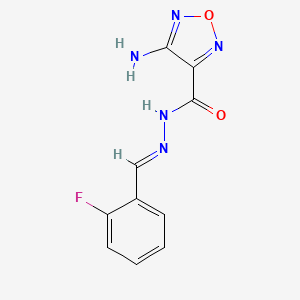

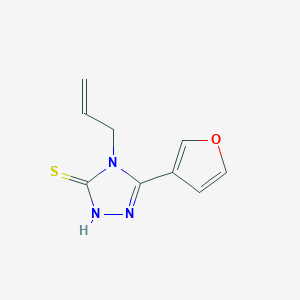

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-chlorophenyl)-N,N-diisobutylacrylamide is determined using advanced techniques such as X-ray diffraction, demonstrating the complex arrangements of atoms within these molecules. For example, studies like that of Jezierska et al. (2003) on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide reveal detailed molecular conformations and the impact of specific substitutions on the overall structure (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

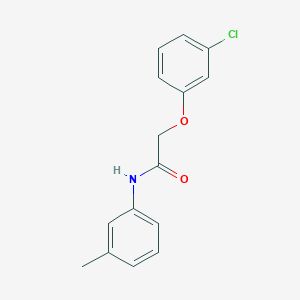

Chemical Reactions and Properties

The reactivity and chemical properties of chlorophenyl compounds are influenced by their molecular structure. Research by Ebrahimi et al. (2015) on N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides showcases the chemical reactivity of chlorophenyl derivatives in acylation reactions, emphasizing the role of the chlorophenyl group in enhancing chemical selectivity and efficiency (Ebrahimi, Saiadi, Dakhilpour, Mirsattari, & Massah, 2015). These properties are essential for the development of new chemical entities with specific functionalities.

科学的研究の応用

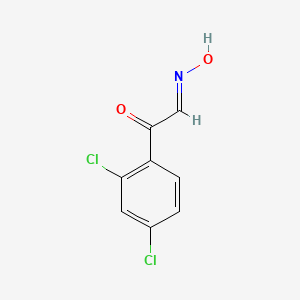

Oxidation and Toxicity Assessment

Research has explored the oxidation of chlorophenols, highlighting the environmental persistence and toxicity of these compounds. Advanced Oxidation Processes (AOP) such as Fe(III)/O(2) homogeneous photocatalysis under UV light have been investigated for their abatement in aqueous solutions, demonstrating effective degradation and reduced toxicity in treated solutions (Andreozzi et al., 2011).

Photocatalytic Degradation

Studies on photocatalytic degradation using modified titanium dioxide have shown effectiveness in degrading chlorophenols under visible light, indicating the potential for environmental remediation and the importance of catalyst modification to enhance degradation efficiency (Lin et al., 2018).

Adsorption Techniques

Research into adsorption methods for removing chlorophenols from aqueous media has shown that modified montmorillonite clay, for example, can be an effective and low-cost adsorbent for such pollutants, offering insights into sustainable water treatment technologies (Nourmoradi et al., 2016).

Photoelectrochemical Sensors

Development of photoelectrochemical sensors based on heterojunction materials for detecting chlorophenols in water has been reported. Such technologies highlight the application of advanced materials science in environmental monitoring and safety (Yan et al., 2019).

Microbial Degradation and Environmental Impact

Investigations into microbial degradation mechanisms of chlorophenols offer insights into bioremediation strategies that can be optimized for cleaning up contaminated environments, emphasizing the role of specific enzymes in breaking down toxic compounds (Olaniran & Igbinosa, 2011).

作用機序

Safety and Hazards

特性

IUPAC Name |

(E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO/c1-13(2)11-19(12-14(3)4)17(20)10-7-15-5-8-16(18)9-6-15/h5-10,13-14H,11-12H2,1-4H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKAGQAEGLSEDR-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C=CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(CC(C)C)C(=O)/C=C/C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)